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molecular formula C8H14O3 B046372 Tert-butyl acetoacetate CAS No. 1694-31-1

Tert-butyl acetoacetate

Cat. No. B046372
M. Wt: 158.19 g/mol
InChI Key: JKUYRAMKJLMYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359471B2

Procedure details

Sucrose and glycerin acetoacetates were prepared using 2,2,6-trimethyl-4H-1,3-dioxan-4-one (structure below) as a starting material. A 2 L flask equipped with a Dean-Stark trap, reflux condenser and thermometer, was charged with 100.3 g of sucrose and 335 g of 2,2,6-trimethyl-4H-1,3-dioxan-4-one (TDO). The reaction mixture was brought to 96° C. at which point the evolution of acetone commenced. Acetone was collected over the next 1.5 hours until distillation stopped. The quantity of acetone collected showed that ˜98 mol % of the available hydroxyl groups had reacted. The product was then tested as per the material obtained from the t-butyl acetoacetate synthesis. It per formed the same according to the previous Examples. This synthetic route provides for synthesis of the product at lower temperature and at higher conversion levels.
[Compound]
Name
2,2,6-trimethyl-4H-1,3-dioxan-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sucrose
Quantity
100.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2,6-trimethyl-4H-1,3-dioxan-4-one
Quantity
335 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:23])[C@H:2]1[O:7][C@H:6]([O:8][C@:9]2([CH2:18][OH:19])[O:13][C@H:12]([CH2:14][OH:15])[C@@H:11]([OH:16])[C@@H:10]2[OH:17])[C@H:5]([OH:20])[C@@H:4]([OH:21])[C@@H:3]1[OH:22].[CH3:24]C(C)=O>>[CH2:1]([OH:23])[C@H:2]1[O:7][C@H:6]([O:8][C@:9]2([CH2:18][OH:19])[O:13][C@H:12]([CH2:14][OH:15])[C@@H:11]([OH:16])[C@@H:10]2[OH:17])[C@H:5]([OH:20])[C@@H:4]([OH:21])[C@@H:3]1[OH:22].[C:6]([O:8][C:9]([CH3:10])([CH3:18])[CH3:24])(=[O:7])[CH2:5][C:4]([CH3:3])=[O:21]

Inputs

Step One
Name
2,2,6-trimethyl-4H-1,3-dioxan-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
sucrose
Quantity
100.3 g
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
2,2,6-trimethyl-4H-1,3-dioxan-4-one
Quantity
335 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L flask equipped with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
was brought to 96° C. at which
DISTILLATION
Type
DISTILLATION
Details
Acetone was collected over the next 1.5 hours until distillation
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The quantity of acetone collected
CUSTOM
Type
CUSTOM
Details
had reacted

Outcomes

Product
Name
Type
product
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC(=O)C)(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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